molecular formula C26H32N4O6S2 B2842905 ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 865162-12-5

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Número de catálogo: B2842905
Número CAS: 865162-12-5
Peso molecular: 560.68
Clave InChI: AXZTWLLMJIHSSG-RFBIWTDZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 2-ethoxyethylamine with 6-methylbenzo[d]thiazol-2(3H)-one under controlled conditions to form the intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride and ethyl piperazine-1-carboxylate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and piperazine moieties makes it a versatile compound for various applications in research and industry.

Q & A

Q. Basic: What are the key steps in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Formation of the benzothiazole core : Condensation of substituted thioamides with α-halo ketones under controlled pH and temperature (5–7, acidic conditions) .
  • Sulfonylation and carbamoylation : Sequential reactions to introduce the sulfonyl and carbamoyl groups, requiring anhydrous conditions and catalysts like triethylamine .
  • Piperazine coupling : Nucleophilic substitution or amide bond formation to attach the piperazine-carboxylate moiety, optimized via solvent choice (e.g., DMF or DCM) and reflux conditions .
    Methodological Tip : Monitor intermediates via HPLC (≥95% purity threshold) and confirm structural integrity using ¹H/¹³C NMR (e.g., benzothiazole proton shifts at δ 7.2–8.1 ppm) .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Assigns stereochemistry (e.g., Z-configuration of the benzothiazol-2-ylidene group) and verifies functional groups .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 589.22 vs. calculated 589.21) .
  • HPLC : Assesses purity (>95%) and detects byproducts (e.g., sulfonamide intermediates) .
    Advanced Note : Pair with FT-IR to track carbonyl stretches (~1680–1720 cm⁻¹ for carbamoyl and ester groups) .

Q. Advanced: How can researchers optimize reaction yields when synthesizing the benzothiazole core?

Key strategies:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature: 60–100°C; solvent polarity: ethanol vs. acetonitrile) to identify optimal conditions .
  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. DBU) to enhance cyclization efficiency .
  • In-situ monitoring : Use LC-MS to detect early intermediates and abort reactions if undesired byproducts dominate .
    Data Contradiction : Yields vary (45–78%) due to moisture sensitivity; ensure strict anhydrous conditions .

Q. Advanced: What computational methods predict the compound’s biological target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, leveraging the benzothiazole’s planar structure for π-π stacking .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to validate binding modes .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonyl group as a hydrogen bond acceptor) for target inhibition .
    Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values against COX-2) .

Q. Advanced: How to address discrepancies in thermal stability data across studies?

  • TGA-DSC integration : Perform simultaneous thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to resolve conflicts (e.g., decomposition onset at 180°C vs. 210°C) .
  • Sample purity : Re-test batches with ≥98% purity (via HPLC) to exclude degradation byproducts .
  • Environmental controls : Ensure consistent heating rates (e.g., 10°C/min) and inert atmospheres (N₂ vs. air) during analysis .

Q. Basic: What are the compound’s key physicochemical properties?

  • Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for biological assays .
  • LogP : Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Stability : Stable at RT in dark, dry conditions; degrades under UV light (monitor via UV-Vis at λ=254 nm) .

Q. Advanced: How to design assays to evaluate its enzyme inhibition mechanism?

  • Kinetic assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) for target enzymes (e.g., trypsin-like proteases) .
  • Competitive vs. non-competitive : Vary substrate concentrations and analyze Lineweaver-Burk plots .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes upon ligand binding (ΔF max ~320 nm) .

Q. Advanced: What strategies resolve spectral overlap in NMR characterization?

  • 2D NMR : Employ HSQC and HMBC to assign overlapping aromatic protons (e.g., benzothiazole vs. phenyl sulfonyl signals) .
  • Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce solvent interference .
  • Variable temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C vs. 40°C .

Q. Basic: How is the Z-configuration of the benzothiazol-2-ylidene group confirmed?

  • NOESY NMR : Detect spatial proximity between the ethoxyethyl chain and methyl group on the benzothiazole .
  • X-ray crystallography : Resolve crystal structures (if available) to confirm stereochemistry .

Q. Advanced: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Heat-shock treated cells (40–60°C) and quantify stabilized target proteins via Western blot .
  • Silencing/knockout : Compare activity in wild-type vs. CRISPR-edited cell lines lacking the putative target .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins for MS identification .

Propiedades

IUPAC Name

ethyl 4-[4-[[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2/c1-4-35-17-16-30-22-11-6-19(3)18-23(22)37-25(30)27-24(31)20-7-9-21(10-8-20)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h6-11,18H,4-5,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZTWLLMJIHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.